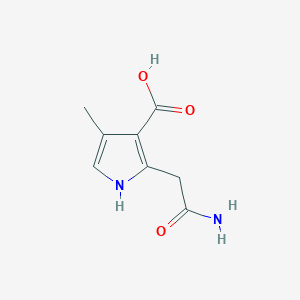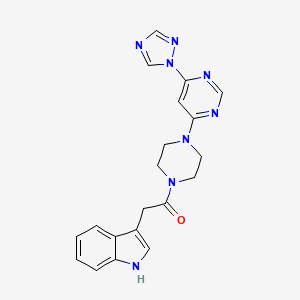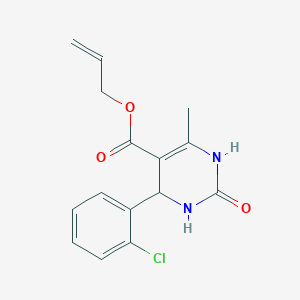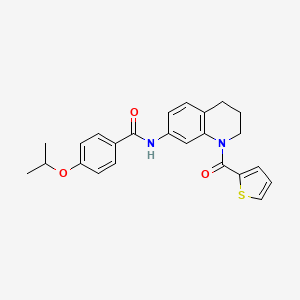
2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of “2-(Carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid”
The compound 2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. Pyrrole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another method includes a four-component reaction between 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols, which leads to the construction of two carbon-carbon bonds, one amide, and one ester group in a single synthetic step . These methods provide efficient routes to synthesize pyrrole derivatives with carbamoyl groups.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with the potential for forming mononuclear complexes, as well as self-assembling into double helical dinuclear and tetranuclear complexes . The molecular structure and spectroscopic properties of similar compounds have been characterized by various spectroscopic techniques and supported by quantum chemical calculations .
Chemical Reactions Analysis
Pyrrole derivatives, such as pyrrole-2-carboxylic acid, have been used as ligands in Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating the versatility of pyrrole compounds in facilitating chemical reactions . Additionally, pyrrole derivatives can act as antagonists at the glycine site of the NMDA receptor complex, indicating their potential in drug design .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be studied using experimental and theoretical methods. Density functional theory (DFT) and Atoms in Molecules (AIM) theory have been used to evaluate the thermodynamic parameters, indicating that the formation of these compounds is exothermic and spontaneous at room temperature . Vibrational analysis suggests the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these dimers has been calculated, providing insight into the strength of the intermolecular interactions .
科学的研究の応用
Biotechnological Production and Green Chemistry Applications Biotechnological routes offer promising avenues for producing a wide array of valuable chemicals from biomass, leveraging compounds like 2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid. These methods emphasize the importance of sustainable and eco-friendly processes. Lactic acid, derived from the fermentation of sugars in biomass, serves as a cornerstone in synthesizing biodegradable polymers and is considered a pivotal feedstock for future green chemistry. This approach can potentially facilitate the production of chemicals such as pyruvic acid, acrylic acid, and various esters, underlining the transition from traditional chemical routes to biotechnological alternatives due to their "greener" properties (Gao, Ma, & Xu, 2011).
Understanding Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids are versatile and can serve as precursors for numerous industrial chemicals. However, their inhibitory effects on microbes used in fermentation processes pose significant challenges. Research into overcoming these inhibitory effects focuses on metabolic engineering strategies aimed at enhancing microbial robustness. This is critical for improving the yield and efficiency of biotechnological processes that produce valuable compounds, including 2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid. The understanding of these mechanisms is vital for developing more efficient and sustainable production methods (Jarboe, Royce, & Liu, 2013).
Role in Plant Defense Mechanisms Proline metabolism, involving intermediates like pyrroline-5-carboxylate (P5C), plays a significant role in plant defense against pathogens. This pathway is tightly regulated, especially during pathogen infection and abiotic stress. Research suggests that compounds related to proline and its metabolic pathways, possibly including derivatives like 2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid, could be implicated in defense responses. These mechanisms may involve salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death, highlighting the potential of these compounds in enhancing plant resilience to pathogens (Qamar, Mysore, & Senthil-Kumar, 2015).
Safety And Hazards
特性
IUPAC Name |
2-(2-amino-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-10-5(2-6(9)11)7(4)8(12)13/h3,10H,2H2,1H3,(H2,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKQANUPBCSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)
![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)
![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)
![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)